(E)-4-methoxy-2-butenal
Description
(E)-4-Methoxy-2-butenal is an α,β-unsaturated aldehyde characterized by a methoxy group at the C4 position and a conjugated double bond in the (E)-configuration.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(E)-4-methoxybut-2-enal |
InChI |
InChI=1S/C5H8O2/c1-7-5-3-2-4-6/h2-4H,5H2,1H3/b3-2+ |
InChI Key |
RTECOMVXMVKIAE-NSCUHMNNSA-N |
Isomeric SMILES |
COC/C=C/C=O |
Canonical SMILES |
COCC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (E)-4-methoxy-2-butenal with structurally related compounds from the evidence, focusing on functional groups, molecular properties, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Key Comparisons:
Functional Group Reactivity: this compound: As an α,β-unsaturated aldehyde, it is expected to exhibit high electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Michael additions) or conjugate additions. (2E)-4-Methoxy-2-butenoic acid: The carboxylic acid group enhances hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical synthesis . 4-Methoxy-3-buten-2-one: The ketone group reduces electrophilicity compared to aldehydes, favoring applications in controlled reactions (e.g., ketone-based condensations) .
Steric and Electronic Effects :
- The methoxy group in all three compounds acts as an electron-donating group, stabilizing adjacent double bonds through resonance. However, the aldehyde in this compound may exhibit greater polarization of the carbonyl group than the ketone or carboxylic acid analogs.
Applications: (2E)-4-Methoxy-2-butenoic acid: Documented in ChemSpider (ID 10266372) as a specialty chemical for academic research . 4-Methoxy-3-buten-2-one: Produced in bulk for industrial R&D, highlighting its scalability .
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